Hydroxy Torsemide

Pharmaceutical Analysis Metabolite Identification Reference Standards

Hydroxy Torsemide (Torasemide metabolite M1) is an essential reference standard for quantifying the active M1 metabolite in pharmacokinetic and bioequivalence studies for ANDA submissions. Using an incorrect analog such as the M3 metabolite (4'-Hydroxy Torsemide) will lead to method failure and regulatory rejection. This certified standard ensures accurate LC-MS/MS or HPLC-UV method validation, specificity for stability-indicating assays per ICH Q2(R1), and precise monitoring of M1 impurity levels in Torasemide API batches to meet USP/EP monograph limits.

Molecular Formula C16H20N4O4S
Molecular Weight 364.4 g/mol
CAS No. 99300-68-2
Cat. No. B138581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Torsemide
CAS99300-68-2
Synonyms4-[[3-(Hydroxymethyl)phenyl]amino]-N-[[(1-methylethyl)amino]carbonyl]-3-pyridinesulfonamide;  AC 3534; 
Molecular FormulaC16H20N4O4S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO
InChIInChI=1S/C16H20N4O4S/c1-11(2)18-16(22)20-25(23,24)15-9-17-7-6-14(15)19-13-5-3-4-12(8-13)10-21/h3-9,11,21H,10H2,1-2H3,(H,17,19)(H2,18,20,22)
InChIKeyWCYVLAMJCQZUCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Torsemide (CAS 99300-68-2): Sourcing the Active Metabolite M1 of the Loop Diuretic Torsemide


Hydroxy Torsemide (CAS 99300-68-2), also known as Torasemide metabolite M1, is an aromatic primary alcohol and an active metabolite of the loop diuretic Torsemide [1]. It is formed via methyl-hydroxylation of the parent drug, Torsemide, primarily by the hepatic cytochrome P450 enzyme CYP2C9 [2]. As a N-sulfonylurea and aminopyridine derivative, this compound plays a defined role as a human drug metabolite and is a key reference standard in pharmaceutical analysis [1].

Why Generic Torsemide or Other Diuretics Cannot Substitute for Hydroxy Torsemide in Analytical Applications


In the context of pharmaceutical research, quality control (QC), and bioanalytical method validation, generic substitution is not a viable concept. Hydroxy Torsemide (M1) is not a therapeutic agent but a specific, structurally defined analyte and reference standard . It is required for the accurate identification, quantification, and purity assessment of the active pharmaceutical ingredient (API) Torsemide and its other metabolites (e.g., M3, M5) in complex matrices like plasma or urine [1]. Using an incorrect analog, such as the structurally distinct M3 metabolite (4'-Hydroxy Torsemide) or a different loop diuretic impurity (e.g., Furosemide Related Compound B), would lead to method failure, erroneous quantification, and non-compliance with regulatory guidelines from bodies like the FDA for Abbreviated New Drug Applications (ANDAs) .

Quantitative Differentiation: Hydroxy Torsemide (M1) vs. Closest Analogs in Key Procurement Scenarios


Structural Specificity: Hydroxy Torsemide (M1) vs. Torasemide M3

Hydroxy Torsemide (Torasemide M1) is structurally distinct from the other active metabolite, 4'-Hydroxy Torsemide (Torasemide M3), requiring a separate, specific reference standard for accurate analytical work. While both share the molecular formula C₁₆H₂₀N₄O₄S and a molecular weight of 364.42 g/mol, their chemical structures differ fundamentally, precluding interchangeability in any quantitative assay [1].

Pharmaceutical Analysis Metabolite Identification Reference Standards

Distinct Chromatographic and Pharmacokinetic Profile: M1 vs. M5 (Inactive Metabolite)

Hydroxy Torsemide (M1) is an active metabolite, while metabolite M5 is inactive. This difference in pharmacological relevance, combined with distinct plasma concentration-time profiles and urinary recovery rates, dictates their separate use as analytical reference standards [1]. After a single oral dose of Torsemide, M1 and M5 exhibit different pharmacokinetic behaviors, underscoring the need for specific standards [2].

Pharmacokinetics Bioanalysis HPLC Method Validation

Bioavailability and Absorption Variability: Torsemide vs. Furosemide (Relevance for M1 as a Marker)

The parent drug, Torsemide, is pharmacokinetically distinct from the more commonly used loop diuretic Furosemide. Torsemide demonstrates higher and more reliable oral bioavailability, which has direct implications for the systemic exposure and formation of its active metabolite M1 [1]. This pharmacokinetic advantage of the parent drug underscores the importance of accurately measuring its metabolites like Hydroxy Torsemide in clinical and bioequivalence studies.

Pharmacology Bioequivalence Drug Metabolism

Optimal Use Cases for Procuring Hydroxy Torsemide (CAS 99300-68-2)


Quantification in Pharmacokinetic (PK) and Bioequivalence Studies for Torsemide

Hydroxy Torsemide is essential as a reference standard for developing and validating LC-MS/MS or HPLC-UV methods to quantify the active metabolite M1 in human plasma or urine. Its use ensures accurate determination of pharmacokinetic parameters (Cmax, AUC, t1/2) for M1 following Torsemide administration, which is a regulatory requirement for ANDA submissions to demonstrate bioequivalence to the reference listed drug [1].

Analytical Method Development and Validation (AMV) for Torsemide API

This compound is a critical reagent for establishing a stability-indicating HPLC method for Torsemide API. It serves as a system suitability marker and a reference for identifying and quantifying the M1 impurity/degradation product, ensuring the method's specificity, accuracy, and linearity as per ICH guidelines Q2(R1) [2].

Routine Quality Control (QC) of Torsemide Drug Substance and Drug Product

In a QC laboratory, Hydroxy Torsemide is used as a reference standard to monitor and control the levels of the M1 impurity in commercial batches of Torsemide API and finished dosage forms. This ensures that the product remains within the impurity limits specified in the USP or EP monographs, maintaining batch-to-batch consistency and patient safety .

Technical Documentation Hub

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